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4,5-Dihydro-1H-benzo(g)indazole-7,8-diol

Cat. No.: B12788626
CAS No.: 57595-67-2
M. Wt: 202.21 g/mol
InChI Key: KIEMHVFGGXELEV-UHFFFAOYSA-N
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Description

Contextualization within Indazole Chemical Space

The field of heterocyclic chemistry is foundational to modern drug discovery, with nitrogen-containing ring systems forming the core of a vast number of therapeutic agents. nih.govnih.gov Within this extensive domain, the indazole nucleus, a bicyclic aromatic structure comprising a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold". nih.govbenthamdirect.com This designation stems from its ability to serve as a versatile framework for interacting with a wide array of biological targets, leading to compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antibacterial properties. nih.govnih.govnih.gov

Indazole and its derivatives are largely synthetic, with a low abundance in natural products, which has spurred significant interest among synthetic and medicinal chemists to explore their chemical space. nih.gov The structure exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov Benzoindazoles represent a specific subclass where an additional benzene ring is fused to the indazole core. The nomenclature, such as benzo[g]indazole, specifies the face of the indazole system where the fusion occurs, leading to an extended, polycyclic aromatic system. This expansion of the scaffold provides additional vectors for substitution and functionalization, allowing for the fine-tuning of molecular properties and biological interactions. Numerous synthetic methodologies have been developed to access these complex scaffolds, ranging from classical cyclization reactions to modern metal-catalyzed C-H functionalization and annulation processes. nih.gov

Significance of Dihydrobenzofused Scaffolds in Contemporary Chemical Biology Research

In contemporary chemical biology and drug discovery, there is a growing emphasis on moving beyond flat, two-dimensional aromatic structures to explore three-dimensional chemical space. The introduction of partially saturated, or 'dihydro', ring systems into a scaffold is a key strategy to achieve this. Dihydrobenzofused scaffolds, such as the 4,5-dihydro-1H-benzo(g)indazole core, are of particular significance. By converting two sp²-hybridized carbon atoms in the benzo- portion of the molecule to sp³-hybridized centers, a non-planar kink is introduced into the structure.

This structural perturbation has several important consequences for molecular design. Firstly, it disrupts the planarity of the parent aromatic system, which can enhance aqueous solubility and alter metabolic stability profiles. Secondly, the introduction of stereocenters allows for the generation of distinct stereoisomers, each of which can adopt a unique three-dimensional conformation. This is critically important for achieving selective interactions with the complex, chiral binding pockets of proteins. The defined spatial arrangement of substituents on a non-planar scaffold can lead to highly specific and potent binding that is unattainable with a flat analogue. This principle is leveraged in the design of next-generation inhibitors that target specific protein conformations, such as the DFG-out conformation of kinases. tandfonline.com

Rationale for the Academic Investigation of 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol

The academic pursuit of novel chemical entities is often driven by the strategic combination of a validated pharmacophore with functional groups that can impart new or improved biological properties. The rationale for a focused investigation into this compound is built upon this principle, merging a promising scaffold with a functionally significant diol motif.

The parent scaffold, 4,5-Dihydro-1H-benzo(g)indazole, provides a rigid, three-dimensional framework known to be amenable to synthetic elaboration. researchgate.netnih.gov The broader indazole class is rich with compounds exhibiting potent biological activities, particularly as kinase inhibitors in oncology. rsc.orgnih.gov The addition of a 7,8-diol (catechol) functionality onto this scaffold is a rational design strategy. Catechols are known to be important structural motifs in medicinal chemistry, capable of acting as potent hydrogen bond donors and acceptors, which can form critical anchoring interactions with amino acid residues in a protein's active site. For instance, the metabolism of benzo[a]pyrene (B130552) to benzo[a]pyrene-7,8-diol is a critical step in its biological activity, highlighting the importance of this specific functional group in molecular interactions. nih.gov

Therefore, the central hypothesis for investigating this specific molecule is that the catechol moiety on the dihydrobenzo[g]indazole core could enhance binding affinity, improve selectivity for a particular biological target over related proteins, or introduce a novel mechanism of action not observed in other derivatives of this scaffold.

Overview of Research Objectives and Methodological Framework

A systematic academic investigation of this compound would be structured around a clear set of objectives and a corresponding methodological framework. The primary goals would be to synthesize the molecule, confirm its structure, and conduct a thorough evaluation of its biological activity.

Research Objectives:

Chemical Synthesis: To develop and optimize a regioselective synthetic route to produce this compound in sufficient quantity and purity for full characterization and biological screening.

Structural Characterization: To unambiguously confirm the chemical structure, including the relative and absolute stereochemistry of the final compound and key intermediates.

Biological Evaluation: To profile the compound against a panel of biologically relevant targets, informed by the known activities of the indazole scaffold, and to elucidate the mechanism of action for any confirmed activities.

The methodological approach to achieve these objectives is detailed in the table below. This framework outlines a logical progression from chemical synthesis and analysis to a comprehensive biological assessment.

Interactive Data Table: Proposed Methodological Framework

Objective Methodology Purpose Key Techniques
1. Synthesis Multi-step Organic SynthesisTo construct the target molecule from commercially available starting materials. A potential route involves synthesizing the 4,5-dihydro-1H-benzo(g)indazole core via established protocols researchgate.net, followed by a late-stage oxidation or dihydroxylation to install the 7,8-diol.Cyclization, Aromatization, Oxidation (e.g., with OsO₄), Purification (Chromatography)
2. Characterization Spectroscopic & Crystallographic AnalysisTo confirm the identity, purity, and three-dimensional structure of the synthesized compound.¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography
3. Biological Evaluation In Vitro Screening & Mechanistic AssaysTo identify and characterize the biological activity of the compound.Kinase Inhibition Assays, Anti-proliferative Assays (MTT/CellTiter-Glo on cancer cell lines like K562, A549, Hep-G2) nih.gov, Apoptosis Assays (Caspase activation, Annexin V staining) nih.gov, Cell Cycle Analysis (Flow Cytometry)

Interactive Data Table: Biological Activities of Representative Indazole Derivatives

To provide context for the potential bioactivity of the target compound, the following table summarizes the activities of other indazole derivatives reported in the literature.

Compound Target/Cell Line Activity (IC₅₀) Reference
PazopanibVEGFR, PDGFR, c-Kit(Not specified in snippets) rsc.org
AxitinibVEGFR(Not specified in snippets) nih.gov
Compound 2f (An indazole derivative)4T1 breast cancer cell line0.23–1.15 μM rsc.org
Compound 6o (An indazole-3-amine derivative)K562 cell line5.15 µM nih.gov
Compound 7 (A 1,3-dimethyl-6-amino-1H-indazole derivative)IDO1 ExpressionSuppressed in a concentration-dependent manner nih.gov
Compound 119 (A 3(S)-thiomethyl pyrrolidine-1H-indazole)ERK1/220 nM / 7 nM nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B12788626 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol CAS No. 57595-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57595-67-2

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4,5-dihydro-1H-benzo[g]indazole-7,8-diol

InChI

InChI=1S/C11H10N2O2/c14-9-3-6-1-2-7-5-12-13-11(7)8(6)4-10(9)15/h3-5,14-15H,1-2H2,(H,12,13)

InChI Key

KIEMHVFGGXELEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC(=C(C=C31)O)O)NN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,5 Dihydro 1h Benzo G Indazole 7,8 Diol

Retrosynthetic Analysis of the 4,5-Dihydro-1H-benzo(g)indazole Core

A retrosynthetic analysis of the 4,5-Dihydro-1H-benzo(g)indazole core provides a logical framework for devising synthetic routes. The primary disconnection of the pyrazole (B372694) ring suggests a precursor containing a hydrazine (B178648) or a protected hydrazine moiety and a suitable electrophilic partner on the tetrahydro-naphthalene system. Key bond disconnections (C-N and N-N) within the indazole ring are central to this analysis.

One common strategy involves the disconnection of the N1-N2 bond, leading back to an appropriately substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivative, which can then undergo diazotization and cyclization. An alternative disconnection across the C3-N2 and C3a-C9a bonds points towards a [3+2] cycloaddition strategy, potentially involving an aryne and a diazo compound.

A plausible retrosynthetic pathway for the 4,5-dihydro-1H-benzo(g)indazole scaffold is outlined below:

Target Molecule Key Disconnections Precursors
4,5-Dihydro-1H-benzo(g)indazoleN-N bond formationSubstituted tetralone and hydrazine
C-N bond formation2-halotetralone derivative and a hydrazine
Cyclocondensationα,β-unsaturated ketone and hydrazine

This analysis forms the basis for the development of various synthetic pathways to the core structure.

Development of Novel Synthetic Pathways for the Indazole Moiety

The construction of the indazole ring system is a well-established area of heterocyclic chemistry, with several classical and modern methods applicable to the synthesis of the benzo(g)indazole core. organic-chemistry.orgresearchgate.netnih.gov

One of the most direct methods involves the condensation of a substituted tetralone with hydrazine or its derivatives. This approach, known as the Paal-Knorr synthesis for pyrazoles, can be extended to the formation of the indazole ring fused to the hydroaromatic system.

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions to form the key C-N and N-N bonds. For instance, palladium-catalyzed amination of a halogenated tetralone precursor with a protected hydrazine can provide a regioselective route to the indazole system. nih.gov Furthermore, one-pot cascade reactions, such as a Suzuki-Miyaura coupling followed by an aldol (B89426) condensation, have been developed for the efficient synthesis of benzo[g]indazole derivatives. researchgate.net

A notable, environmentally friendly approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable medium for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives from enaminones under catalyst-free microwave conditions. researchgate.net

Strategies for the Stereoselective Introduction of the Dihydroxy Functionality

The introduction of the 7,8-diol functionality onto the pre-formed 4,5-Dihydro-1H-benzo(g)indazole core is a critical step that requires careful consideration of regioselectivity and stereoselectivity. Several methods for the dihydroxylation of aromatic and hydroaromatic systems can be envisioned.

Direct Dihydroxylation: One potential strategy is the direct dihydroxylation of the aromatic ring of a suitable precursor. This can be achieved using powerful oxidizing agents, though selectivity can be a major challenge.

From a Precursor with Existing Oxygen Functionality: A more controlled approach involves the synthesis of a precursor already bearing oxygen-containing functional groups at the 7 and 8 positions, which can then be converted to the diol. For example, a 7,8-dimethoxy-4,5-dihydro-1H-benzo(g)indazole could be synthesized and subsequently demethylated to yield the desired diol.

Stereoselective Dihydroxylation of an Olefin Precursor: A powerful strategy for controlling stereochemistry involves the dihydroxylation of a corresponding olefin. The synthesis of a 4,5,7,8-tetrahydro-1H-benzo(g)indazole followed by stereoselective dihydroxylation of the 7,8-double bond using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can provide the cis-diol. The synthesis of trans-diols can be achieved via the epoxidation of the double bond followed by acid-catalyzed ring-opening.

Dihydroxylation Method Reagent Expected Stereochemistry
Sharpless Asymmetric DihydroxylationAD-mix-α / AD-mix-βEnantioselective cis-diol
Upjohn DihydroxylationOsO₄ (catalytic), NMOcis-diol
Prevost ReactionI₂, Silver benzoatetrans-diol
Woodward ReactionI₂, Silver acetate, H₂Ocis-diol

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol. scielo.br Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of the reactants. researchgate.net

For the synthesis of the indazole core, the choice of the acid or base catalyst can significantly influence the rate and outcome of the cyclocondensation reaction. In transition-metal-catalyzed reactions, the selection of the ligand is critical for achieving high efficiency and regioselectivity. nih.gov

In the dihydroxylation step, the concentration of the oxidizing agent and the temperature must be carefully controlled to prevent over-oxidation and the formation of byproducts. The use of phase-transfer catalysts can sometimes improve the efficiency of reactions involving inorganic reagents in organic solvents. researchgate.net

An example of reaction optimization for a related dihydrobenzofuran synthesis highlights the importance of solvent and oxidant choice. scielo.br Similar systematic studies would be necessary to determine the optimal conditions for the synthesis of the target diol.

Total Synthesis Approaches to this compound and its Structural Analogs

A total synthesis of this compound would likely involve a multi-step sequence starting from readily available starting materials. A convergent approach, where the dihydroxylated aromatic piece and the pyrazole precursor are synthesized separately and then coupled, could be an efficient strategy.

The synthesis of structural analogs, such as those with different substitution patterns on the aromatic ring or on the indazole nitrogen, is also of significant interest. For example, derivatives with alkyl or aryl groups at the N-1 or N-2 positions can be prepared by using substituted hydrazines in the initial condensation step or by subsequent N-alkylation/arylation. google.com The synthesis of analogs like 4,5-dihydro-1H-benzo(g)indazole-3-carboxylic acid has also been reported. sigmaaldrich.comsigmaaldrich.com

Exploration of Protecting Group Strategies for the Dihydroxylated System

The presence of the reactive diol and the two nitrogen atoms in the indazole ring often necessitates the use of protecting groups during multi-step syntheses. organic-chemistry.org The choice of protecting groups is critical and must be compatible with the reaction conditions of subsequent steps. youtube.comuniversiteitleiden.nl

Protecting Groups for the Diol: The 7,8-diol can be protected as a cyclic acetal (B89532) or ketal, for example, using acetone (B3395972) or benzaldehyde (B42025) to form an acetonide or a benzylidene acetal, respectively. These are generally stable under neutral and basic conditions and can be readily removed under acidic conditions. Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are also excellent protecting groups for diols.

Protecting Groups for the Indazole Nitrogens: The indazole nitrogens can be protected to prevent unwanted side reactions and to direct the regioselectivity of certain transformations. The N-1 position is typically more nucleophilic and can be selectively protected. Common protecting groups for indazoles include the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with acid. mdpi.comnih.gov The 2-(trimethylsilyl)ethoxymethyl (SEM) group has also been used for the regioselective protection of the N-2 position of indazoles. nih.gov The use of a protecting group on the indazole nitrogen can also influence the regioselectivity of subsequent reactions, such as arylation. google.com

Functional Group Protecting Group Protection Reagent Deprotection Conditions
7,8-DiolAcetonideAcetone, acid catalystAqueous acid
7,8-DiolSilyl ether (e.g., TBDMS)TBDMSCl, imidazoleFluoride source (e.g., TBAF)
Indazole N-HBocBoc₂O, baseAcid (e.g., TFA, HCl)
Indazole N-HSEMSEMCl, baseFluoride source or acid

Derivatization Chemistry of this compound

The derivatization of this compound can provide access to a wide range of analogs with potentially new properties. The diol and the indazole nitrogens are the primary sites for chemical modification.

Reactions of the Diol: The vicinal diol can be selectively mono- or di-acylated, alkylated, or converted to other functional groups. For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding esters.

Reactions of the Indazole Nitrogens: The N-H protons of the indazole ring are acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce substituents at the N-1 or N-2 positions. N-alkylation and N-arylation are common transformations. google.commdpi.com The synthesis of N-substituted derivatives is often important for modulating the biological activity of indazole-containing compounds. nih.gov

Derivatization can also occur at the C-3 position of the indazole ring, although this typically requires prior functionalization. For instance, a 3-carboxy derivative can be converted to a variety of amides and esters. sigmaaldrich.com

Functionalization at Nitrogen (N-substitution)

The indazole ring system contains two nitrogen atoms, N-1 and N-2, both of which are, in principle, susceptible to electrophilic attack, leading to N-substituted products. The regioselectivity of such reactions is a critical aspect of the synthetic chemistry of indazoles and is influenced by a combination of steric and electronic factors, as well as the reaction conditions employed. beilstein-journals.orgnih.gov

Direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 alkylated products. nih.gov The thermodynamically more stable isomer is generally the 1H-indazole tautomer. beilstein-journals.orgnih.gov However, the kinetic and thermodynamic control of the reaction can be manipulated to favor one isomer over the other.

N-Alkylation:

The alkylation of the this compound can be expected to proceed via treatment with an alkyl halide or a similar electrophile in the presence of a base. The choice of base and solvent can significantly impact the ratio of N-1 to N-2 substitution. For instance, in the broader class of 1H-indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation. nih.gov Conversely, Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) with an alcohol as the alkylating agent often show a preference for the formation of the N-2 regioisomer. nih.gov

The electronic nature of the substituents on the benzo ring also plays a crucial role. The electron-donating hydroxyl groups at the C-7 and C-8 positions of the target molecule would be expected to influence the electron density at the N-1 and N-2 positions, thereby affecting the regioselectivity of the alkylation.

N-Acylation:

N-acylation of indazoles, typically carried out using acyl chlorides or anhydrides, is another important transformation. Generally, N-acylation is considered to be regioselective for the N-1 position. This is often attributed to the initial formation of the N-2 acylindazole, which then isomerizes to the more thermodynamically stable N-1 regioisomer. beilstein-journals.org

The table below summarizes the expected outcomes of N-substitution reactions on the this compound scaffold based on studies of analogous indazole systems.

Reaction TypeReagents and ConditionsExpected Major Product(s)Reference
N-AlkylationAlkyl halide, NaH, THFN-1 alkylated derivative nih.gov
N-AlkylationAlcohol, DEAD, PPh₃ (Mitsunobu)N-2 alkylated derivative nih.gov
N-AcylationAcyl chloride or anhydrideN-1 acylated derivative beilstein-journals.org

Modifications of the Benzo Fused Aromatic Ring System

A more versatile approach to modifying the aromatic ring involves the introduction of a handle, such as a halogen atom, which can then participate in various cross-coupling reactions.

Halogenation and Subsequent Cross-Coupling:

While direct halogenation of this compound is not explicitly documented in the reviewed literature, the introduction of a halogen (e.g., bromine or iodine) onto the aromatic ring of an indazole is a common synthetic strategy. This would likely occur at one of the available positions on the benzo ring, guided by the directing effects of the hydroxyl and indazole moieties.

Once a halogenated derivative is obtained, it can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This would allow for the introduction of a wide variety of aryl and heteroaryl substituents. For example, the Suzuki-Miyaura coupling of 3-iodo-1H-indazoles with various boronic acids is a well-established method for the synthesis of 3-aryl-indazoles. nih.govmdpi.com A similar strategy could be envisioned for a halogenated this compound.

The table below outlines a potential reaction sequence for the modification of the benzo-fused ring.

StepReaction TypeReagents and ConditionsIntermediate/ProductReference
1Halogenatione.g., NBS or I₂/oxidantHalogenated derivative(Inferred)
2Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseAryl-substituted derivative nih.govmdpi.com

Chemical Alterations of the Dihydroxylated Moiety

The 7,8-diol group is a key feature of the target molecule and provides a focal point for a range of chemical transformations. These modifications can be used to alter the polarity, solubility, and biological activity of the parent compound.

Etherification and Esterification:

The phenolic hydroxyl groups can be readily converted into ethers or esters through well-established synthetic protocols.

Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding mono- or di-ethers. The choice of base and reaction conditions would determine the extent of alkylation.

Esterification: Reaction with an acyl chloride or carboxylic anhydride, often in the presence of a base or an acid catalyst, would produce the corresponding mono- or di-esters.

Oxidation to a Quinone:

The catechol-like 7,8-diol moiety is susceptible to oxidation to form the corresponding ortho-quinone. This transformation is significant as many biologically active natural products contain a quinone moiety. Indeed, the structurally related 1H-benzo[f]indazole-4,9-diones are known and have been the subject of synthetic studies. nih.govnih.gov The oxidation of the 7,8-diol could likely be achieved using a variety of oxidizing agents, such as Fremy's salt or other reagents known to convert catechols to ortho-quinones.

The following table summarizes the potential chemical alterations of the dihydroxylated moiety.

Reaction TypeReagents and ConditionsExpected ProductReference
EtherificationAlkyl halide, base (e.g., K₂CO₃)Mono- or di-ether derivative(General Knowledge)
EsterificationAcyl chloride or anhydride, baseMono- or di-ester derivative(General Knowledge)
OxidationOxidizing agent (e.g., Fremy's salt)4,5-Dihydro-1H-benzo(g)indazole-7,8-dione nih.govnih.gov (by analogy)

Advanced Spectroscopic and Crystallographic Elucidation of 4,5 Dihydro 1h Benzo G Indazole 7,8 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals of 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol.

Initially, 1D ¹H and ¹³C NMR spectra would provide fundamental information. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments (chemical shift), their spin-spin coupling patterns (multiplicity), and their relative numbers (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, would show the number of chemically distinct carbon atoms.

To assemble the molecular framework, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be crucial for tracing the connectivity of protons within the dihydro-benzo and indazole ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is critical for connecting molecular fragments that are not directly linked by proton-proton couplings, such as linking the dihydro portion to the benzo-fused indazole core and identifying the positions of the hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution.

A hypothetical data table for the ¹H and ¹³C NMR assignments would be structured as follows, populated with expected chemical shift ranges and multiplicities based on related structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position δC (ppm) (Expected) δH (ppm) (Expected Multiplicity, J in Hz) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H-¹H)
3 - - - -
3a - - - -
4 - - - -
5 - - - -
6 - - - -
7 - - - -
8 - - - -
9 - - - -
9a - - - -
1-NH - - - -
7-OH - - - -

Deuterium (B1214612) labeling is a powerful technique used to trace reaction pathways and elucidate reaction mechanisms. nih.gov In the synthesis of this compound, specific reagents could be replaced with their deuterated counterparts. For example, using a deuterated reducing agent to introduce deuterium at specific sites or performing the reaction in a deuterated solvent could help clarify ambiguous steps in the formation of the indazole ring or the dihydro portion. Subsequent ¹H NMR analysis would show the absence of signals at the labeled positions, while ²H NMR or mass spectrometry could confirm the location and extent of deuterium incorporation.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of this compound (C₁₁H₁₀N₂O₂), distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: Hypothetical HRMS Data

Ion Type Calculated m/z Observed m/z Difference (ppm) Molecular Formula
[M+H]⁺ 203.08150 - - C₁₁H₁₁N₂O₂
[M+Na]⁺ 225.06345 - - C₁₁H₁₀N₂O₂Na

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. researchgate.netnih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. By analyzing the mass losses, one can deduce the structure of the fragments and piece together the connectivity of the original molecule. For this compound, characteristic fragmentations would be expected, such as the loss of water (H₂O), carbon monoxide (CO), or cleavage of the dihydro ring, providing valuable confirmation of the proposed structure.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. researchgate.net This information would unambiguously establish the connectivity and conformation of the molecule. Furthermore, the crystal structure analysis would reveal how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (involving the hydroxyl and indazole N-H groups) and π-π stacking, which govern the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data

Parameter Value
Crystal system -
Space group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -

Lack of Publicly Available Data for this compound Prevents Detailed Analysis

A comprehensive search for empirical data on the chemical compound this compound has revealed a significant absence of publicly available scientific literature detailing its specific structural and spectroscopic properties. As a result, the creation of a detailed article focusing on its advanced spectroscopic and crystallographic elucidation, as per the requested outline, is not feasible at this time.

Extensive queries of scholarly databases and chemical information repositories yielded no specific studies on the single-crystal X-ray diffraction, polymorphism, vibrational spectroscopy (Infrared and Raman), or chiroptical spectroscopy of chiral derivatives for this compound. While information exists for the parent compound, 4,5-dihydro-1H-benzo(g)indazole, and various other derivatives, the specific diol appears to be uncharacterized in the context of the requested analytical techniques.

Therefore, the following sections and subsections of the proposed article cannot be populated with the requisite detailed research findings and data tables:

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (Applicable if Chiral Derivatives are Synthesized):There is no information on the synthesis of chiral derivatives of this compound, and consequently, no chiroptical studies have been reported.

Efforts to locate this information will continue, and should relevant scientific data become publicly available, the requested article can be produced. Until then, any discussion on the advanced spectroscopic and crystallographic properties of this compound would be speculative and fall outside the scope of a scientifically rigorous article.

Computational Chemistry and in Silico Modeling of 4,5 Dihydro 1h Benzo G Indazole 7,8 Diol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol, these calculations would reveal details about its geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. nih.gov

A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), the calculation would yield the lowest energy conformation. asianpubs.org From this optimized structure, a wealth of energetic and spectroscopic data could be derived.

Energetic Parameters:

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap (ΔE = ELUMO – EHOMO) indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For the catechol moiety of the molecule, the HOMO is expected to be localized, indicating its tendency to donate electrons.

Ionization Potential and Electron Affinity: These parameters, related to HOMO and LUMO energies respectively, would quantify the energy required to remove an electron and the energy released when an electron is added.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms of the diol and the nitrogen atoms of the indazole ring would likely be identified as centers of negative potential, making them susceptible to electrophilic attack or hydrogen bonding. nih.gov

Spectroscopic Parameters: Theoretical vibrational frequencies (Infrared and Raman spectra) could be calculated and compared with experimental data to confirm the structure. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) could be computed to aid in the assignment of experimental spectra. nih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted Information
Total Energy The electronic energy of the optimized geometry, indicating its stability.
HOMO Energy Energy of the highest occupied molecular orbital; likely localized on the catechol ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; distributed over the aromatic system.
HOMO-LUMO Gap (ΔE) An indicator of chemical reactivity and electronic excitation energy.
Dipole Moment A measure of the overall polarity of the molecule.

Ab initio methods are another class of QM calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide higher accuracy for certain properties.

For this compound, ab initio calculations would be particularly useful for a detailed conformational analysis. This would involve mapping the potential energy surface by systematically rotating the hydroxyl groups of the catechol moiety to identify all stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a receptor binding site.

Furthermore, ab initio methods could be used to accurately calculate molecular properties such as:

Polarizability: How the electron cloud of the molecule is distorted by an external electric field.

Hyperpolarizability: The non-linear response to an electric field, which is relevant for optical properties. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.gov An MD simulation of this compound would model its movements and interactions in a simulated environment, such as a box of water molecules, to mimic its behavior in solution. nih.gov

The simulation would track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories would reveal:

Conformational Flexibility: How the molecule's shape changes over time, including the rotation of rotatable bonds and the puckering of the dihydroindazole ring.

Solvent Interactions: The formation and breaking of hydrogen bonds between the diol and amine functionalities and the surrounding water molecules. This is crucial for understanding its solubility and how it is stabilized in an aqueous environment.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics would quantify the stability of the molecule's structure and the flexibility of specific atoms or regions, respectively. nih.gov

Molecular Docking Studies for Hypothetical Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.gov This method is central to drug discovery for predicting how a compound might interact with a biological target.

To perform a docking study for this compound, one would first need to select a hypothetical protein target. The choice of target would be guided by the biological activities of structurally similar indazole compounds. nih.gov

The process involves:

Preparation of Ligand and Receptor: The 3D structure of the ligand (this compound) would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed in the binding site of the receptor in numerous possible conformations and orientations. nih.govnih.gov

Scoring: Each resulting pose would be assigned a score that estimates the binding affinity. The poses with the best scores represent the most likely binding modes.

Analysis of the top-ranked poses would reveal potential key interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and amino acid residues in the protein's active site, as well as hydrophobic and pi-stacking interactions involving the aromatic rings.

The scoring functions used in molecular docking provide a rapid estimation of binding affinity. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating stronger binding. researchgate.net

More rigorous, albeit computationally intensive, methods can be used to refine these predictions:

MM/PBSA and MM/GBSA: Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area methods calculate the free energy of binding by combining molecular mechanics energies with solvation models. researchgate.net These calculations are often performed on snapshots taken from an MD simulation of the ligand-protein complex to account for dynamic effects.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

Protein Target (Hypothetical)Binding Energy (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
Kinase A -8.5Hydrogen bond with Asp167 (via 7-OH); Pi-stacking with Phe80
Receptor B -7.9Hydrogen bond with Gln102 (via 8-OH); Hydrogen bond with Ser100 (via NH)
Enzyme C -9.2Bidentate hydrogen bond with Glu55 (via 7,8-diol); Hydrophobic interaction with Leu120

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of chemicals based on their molecular structure. springernature.comnih.gov These models are built by establishing a mathematical relationship between the molecular descriptors of a set of compounds and their experimentally determined properties. Once a statistically robust model is developed, it can be used to predict the properties of new, untested compounds like this compound.

The process involves calculating a variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), geometric descriptors (e.g., molecular surface area), and electronic descriptors (e.g., dipole moment, partial charges).

For the parent compound, 4,5-Dihydro-1H-benzo(g)indazole, several physicochemical parameters have been computationally predicted and are available in public databases. nih.gov These serve as a baseline for understanding the properties of its derivatives. The introduction of two hydroxyl groups to form the 7,8-diol derivative would be expected to significantly alter these parameters, primarily by increasing polarity and the potential for hydrogen bonding.

Table 1: Computationally Predicted Physicochemical Properties of 4,5-Dihydro-1H-benzo(g)indazole

PropertyPredicted ValueMethod of Prediction
Molecular Weight170.21 g/mol PubChem 2.1
XLogP32.2XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Cactvs 3.4.8.18
Rotatable Bond Count0Cactvs 3.4.8.18
Exact Mass170.084398327 DaPubChem 2.1
Monoisotopic Mass170.084398327 DaPubChem 2.1
Topological Polar Surface Area28.7 ŲCactvs 3.4.8.18
Heavy Atom Count13Cactvs 3.4.8.18
Formal Charge0PubChem
Complexity193Cactvs 3.4.8.18

Data sourced from PubChem CID 3398588 for the parent compound, 4,5-Dihydro-1H-benzo(g)indazole. nih.gov

A QSPR model for this compound would aim to predict properties such as solubility, boiling point, vapor pressure, and lipophilicity (logP). The addition of the two hydroxyl groups would be expected to decrease the logP value, increase the hydrogen bond donor and acceptor counts, and increase the topological polar surface area, all of which would suggest increased water solubility and decreased volatility compared to the parent compound.

In Silico Prediction of Spectroscopic Signatures and Chemical Reactivity

In silico methods are also instrumental in predicting the spectroscopic signatures and chemical reactivity of molecules. These predictions are vital for compound identification, structural elucidation, and understanding potential chemical transformations.

Spectroscopic Signatures:

Computational quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to predict various spectroscopic data. For this compound, these predictions would include:

Nuclear Magnetic Resonance (NMR) Spectra: Predictions of ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. The predicted shifts for the aromatic and aliphatic protons and carbons would be compared with experimental data.

Infrared (IR) Spectra: The vibrational frequencies corresponding to specific functional groups can be calculated. For the target compound, characteristic peaks for O-H stretching (from the diol), N-H stretching (from the indazole), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching would be predicted.

Ultraviolet-Visible (UV-Vis) Spectra: The electronic transitions and corresponding absorption maxima (λmax) can be predicted using time-dependent DFT (TD-DFT). This provides insight into the chromophores present in the molecule.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopic TechniquePredicted FeatureRelevant Functional Groups
¹H NMRChemical shifts for aromatic, aliphatic, N-H, and O-H protonsAromatic rings, dihydro-indazole core, hydroxyl groups
¹³C NMRChemical shifts for aromatic, aliphatic, and heterocyclic carbonsAromatic rings, dihydro-indazole core, hydroxyl-bearing carbons
IR SpectroscopyVibrational frequencies for O-H, N-H, C-H, C=C, C=N bondsDiol, indazole, aromatic system
UV-Vis SpectroscopyAbsorption maxima (λmax) related to π-π* and n-π* transitionsBenzo-fused indazole system

Chemical Reactivity:

Computational models can also provide valuable insights into the chemical reactivity of this compound. Molecular orbital theory calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule. For the target compound, the oxygen atoms of the diol and the nitrogen atoms of the indazole ring are expected to be nucleophilic (electron-rich) sites, while the hydrogen atoms of the hydroxyl and amine groups would be electrophilic (electron-poor) sites. This information is critical for predicting how the molecule will interact with other reagents and biological macromolecules.

In silico studies on related indazole derivatives have explored their potential as inhibitors of various enzymes, where understanding the reactivity and interaction with protein active sites is key. researchgate.net Similar methodologies could be applied to this compound to explore its potential biological activities.

In Vitro Molecular and Cellular Interaction Profiling of 4,5 Dihydro 1h Benzo G Indazole 7,8 Diol

Target Identification Methodologies via Biochemical Assays (In Vitro)

Biochemical assays are fundamental in the initial stages of drug discovery and development for identifying and characterizing the interaction of a compound with specific biological targets. These in vitro methods provide crucial information on the potency and mechanism of action of a potential therapeutic agent.

Enzyme inhibition assays are a cornerstone of in vitro pharmacology, designed to determine the ability of a compound to modulate the activity of a specific enzyme. These cell-free systems allow for the direct assessment of the interaction between the compound and the enzyme, free from the complexities of a cellular environment. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these studies, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

While direct enzyme inhibition data for 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol is not extensively available in the public domain, studies on structurally related indazole derivatives have demonstrated significant inhibitory activity against various protein kinases. For instance, a series of indazole-based compounds have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key enzyme in cell proliferation and differentiation. researchgate.netiastate.edu Similarly, other indazole amides have shown potent inhibition of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are critical components of the MAPK signaling pathway.

Below are representative data from studies on indazole derivatives, illustrating their potential as enzyme inhibitors.

Table 1: In Vitro Kinase Inhibition by Indazole Derivatives

Compound ID Target Kinase IC₅₀ (nM) Reference
Indazole Derivative 9d FGFR1 15.0 researchgate.netiastate.edu
Indazole Derivative 9u FGFR1 3.3 researchgate.netiastate.edu
Indazole Amide 1 ERK1/2 9.3
Indazole Amide 2 ERK1/2 25.8

This table presents a selection of data for illustrative purposes. The specific structures of the tested indazole derivatives can be found in the cited literature.

Receptor binding assays are employed to measure the affinity of a ligand for a specific receptor. nih.gov A common method is the radioligand displacement assay, where a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Other important parameters obtained from saturation binding experiments are the equilibrium dissociation constant (Kd), which is the concentration of radioligand at which half of the receptors are occupied at equilibrium, and the maximum binding capacity (Bmax), which represents the total concentration of receptors in the sample. nih.govumich.edu

The following table provides a hypothetical representation of data that could be generated from a radioligand displacement assay.

Table 2: Representative Data from a Radioligand Displacement Assay for a GABAA Receptor

Parameter Value Unit Description
Radioligand [³H]-Flumazenil - A benzodiazepine (B76468) site antagonist.
K_d 1.35 ± 0.316 nM Affinity of the radioligand for the receptor. nih.gov
B_max 0.638 ± 0.099 pmol/mg protein Density of receptors in the tissue preparation. nih.gov
Test Compound Indazole Analog X - -
IC₅₀ 50 nM Concentration of test compound that displaces 50% of the radioligand.

This table is for illustrative purposes to explain the parameters obtained from a receptor binding assay.

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding kinetics and thermodynamics of protein-ligand interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. researchgate.net This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon). nih.govcsmres.co.uk These kinetic parameters are crucial for understanding the dynamic nature of the drug-target interaction. researchgate.netnih.gov

Table 3: Representative Kinetic Parameters from SPR Analysis of Kinase Inhibitors

Kinase Inhibitor k_on (M⁻¹s⁻¹) k_off (s⁻¹) K_D (nM) Reference
FGFR1 Staurosporine 1.2 x 10⁶ 1.8 x 10⁻² 15 revvity.com
FGFR1 Dasatinib 4.5 x 10⁵ 1.9 x 10⁻² 42 revvity.com

This table presents representative data for kinase inhibitors to illustrate the parameters obtained from SPR analysis.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.govresearchgate.net This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), the enthalpy change (ΔH), and the entropy change (ΔS). researchgate.netnih.gov These parameters reveal the driving forces behind the binding event, whether it is primarily enthalpy-driven (e.g., through hydrogen bonds and van der Waals interactions) or entropy-driven (e.g., through hydrophobic interactions and conformational changes). iastate.edu

Table 4: Representative Thermodynamic Parameters from ITC Analysis

Protein Ligand K_a (M⁻¹) ΔH (kcal/mol) -TΔS (kcal/mol) ΔG (kcal/mol)
Carbonic Anhydrase II Furosemide 2.5 x 10⁶ -10.5 1.7 -8.8
Carbonic Anhydrase II Acetazolamide 1.4 x 10⁷ -7.5 -2.8 -10.3

This table provides illustrative thermodynamic data for various protein-ligand interactions.

Mechanistic Investigations at the Molecular Level (In Vitro)

Following initial target identification, more detailed in vitro studies are conducted to elucidate the precise molecular mechanisms by which a compound exerts its effects.

Enzyme kinetics studies are performed to understand how an inhibitor affects the catalytic efficiency of an enzyme. Key parameters determined are the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and Vmax itself. nih.govyoutube.com The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing the changes in Km and Vmax in the presence of the inhibitor. nih.govucdavis.edu

Table 5: Effect of Different Inhibition Types on Kinetic Parameters

Inhibition Type Apparent K_m Apparent V_max
Competitive Increases Unchanged
Non-competitive Unchanged Decreases

Binding kinetics, as determined by methods like SPR, provide a deeper understanding of the drug-target interaction beyond simple affinity. The association rate (kon) reflects how quickly the compound binds to its target, while the dissociation rate (koff) indicates the residence time of the compound on the target. A slow koff, corresponding to a long residence time, can be a desirable feature for a drug, as it may lead to a more sustained pharmacological effect.

Allosteric modulators are compounds that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govnih.gov This binding can induce a conformational change in the protein, thereby modulating the affinity or efficacy of the orthosteric ligand. frontiersin.orgmdpi.com Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's activity, respectively. core.ac.uk

The study of allosteric modulation is particularly relevant for receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govmdpi.com Electrophysiological techniques are often used to measure the effect of a modulator on the ion channel's response to an agonist. The half-maximal effective concentration (EC₅₀) for potentiation is a key parameter, representing the concentration of the PAM that produces 50% of its maximal enhancing effect.

While no direct allosteric modulation studies have been reported for this compound, the potential for such a mechanism exists for indazole-based compounds, given their structural diversity and ability to interact with various biological targets.

Table 6: Chemical Compounds Mentioned

Compound Name
This compound
Indazole
Indazole amide
[³H]-Flumazenil
Staurosporine
Dasatinib
Lapatinib
Furosemide
Acetazolamide

Cellular Pathway Modulation Studies using Defined Cell Lines (In Vitro)

Assessment of Intracellular Signaling Cascades and Protein Expression

Research into the specific effects of this compound on intracellular signaling is not currently available in published literature. Hypothetically, studies in this area would involve treating various cancer and normal cell lines with the compound and subsequently analyzing key signaling pathways. Techniques such as Western blotting or ELISA would be employed to quantify the expression and phosphorylation status of proteins within pathways commonly dysregulated in disease, such as the MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways. For instance, researchers might investigate if the compound alters the phosphorylation of ERK1/2, Akt, or STAT3, which are critical nodes in cell proliferation, survival, and differentiation.

Phenotypic Screening in Defined Cell Culture Models for Pathway Perturbations

Phenotypic screening would be a valuable tool to understand the cellular consequences of treatment with this compound. This would involve assays that measure changes in cell behavior. For example, cell viability assays (e.g., MTT or CellTiter-Glo) could determine the cytotoxic or cytostatic effects on a panel of cancer cell lines. Other assays could assess impacts on cell migration, invasion (e.g., Transwell assays), apoptosis (e.g., caspase activity assays or Annexin V staining), and cell cycle progression (e.g., flow cytometry analysis of DNA content). The results from such screens would provide insights into the potential therapeutic applications of the compound and guide further mechanistic studies.

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Data

Rational Design and Synthesis of Analogs for SAR Derivation

While no specific SAR studies for this compound are documented, this process would typically involve the synthesis of a library of analogs. Modifications would be systematically made to the benzo[g]indazole core. For example, the position and nature of the hydroxyl groups on the benzene (B151609) ring could be altered. One or both hydroxyl groups could be moved to other positions, or they could be replaced with other functional groups like methoxy, fluoro, or amino groups to probe the importance of hydrogen bonding and electronic effects. Additionally, substitutions could be made on the indazole nitrogen or the dihydro part of the molecule to explore their influence on biological activity.

Correlation of Structural Modifications with Observed In Vitro Biological Effects

Following the synthesis of analogs, each compound would be subjected to the same in vitro assays as the parent compound. The biological data obtained would then be correlated with the structural changes. For example, if moving the hydroxyl groups from the 7 and 8 positions to the 6 and 9 positions results in a significant loss of activity, it would suggest that the specific catechol-like arrangement is crucial for the compound's biological effect. This iterative process of design, synthesis, and testing allows for the development of a pharmacophore model, highlighting the key structural features required for optimal activity and selectivity.

Selectivity and Specificity Profiling against Panels of Related Biochemical Targets (In Vitro)

To assess the selectivity of this compound, it would be screened against a panel of related biochemical targets. Given that many indazole derivatives are known to be kinase inhibitors nih.gov, a primary focus would be a broad panel of human kinases. This would reveal whether the compound inhibits a specific kinase, a family of kinases, or acts as a multi-kinase inhibitor. Furthermore, based on its structural similarity to other classes of compounds, it might also be tested against other enzyme families, G-protein coupled receptors, or ion channels. High-throughput screening platforms are typically utilized for such large-scale profiling. The goal is to identify a "selectivity index," which quantifies the compound's potency for its primary target(s) versus off-target interactions, providing an early indication of its potential for therapeutic development and possible side effects.

Advanced Analytical Method Development for 4,5 Dihydro 1h Benzo G Indazole 7,8 Diol Research

Chromatographic Method Development for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.

An optimized Reverse-Phase HPLC (RP-HPLC) method is crucial for the routine purity assessment and quantification of the polar compound this compound. The development of such a method involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal resolution, peak shape, and sensitivity.

Due to the compound's aromatic and polar nature, a C18 column is a suitable initial choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. nih.govnih.gov A photodiode array (PDA) or UV detector is commonly used for detection, with the wavelength set to the compound's maximum absorbance for enhanced sensitivity.

Table 1: Proposed HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure its suitability for quantitative analysis.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.comspringermedizin.de Given the polar nature and low volatility of this compound due to its diol functionality, derivatization is a necessary step to increase its volatility and thermal stability. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization strategy for compounds containing hydroxyl groups.

The derivatized analyte is then introduced into the GC-MS system, where it is separated on a capillary column and subsequently ionized and detected by the mass spectrometer. researchgate.netnih.gov Electron ionization (EI) is a standard ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching. mdpi.com

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-550 m/z |

Development of Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and identifying unknown components such as synthetic byproducts and metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for identifying and structurally characterizing impurities and metabolites in complex matrices. youtube.comtechnologynetworks.com The separation is achieved using an HPLC or UHPLC system, similar to the one described in section 6.1.1, which is directly coupled to a tandem mass spectrometer.

For metabolite identification studies, this compound would be incubated with liver microsomes, and the resulting mixture analyzed by LC-MS/MS. nih.govnih.gov Common phase I metabolic transformations for indazole-containing compounds include hydroxylation, N-dealkylation, and oxidation. nih.govnih.gov The high mass accuracy and fragmentation capabilities of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, allow for the determination of the elemental composition of metabolites and the localization of metabolic modifications. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Metabolite Identification

Parameter Condition
LC System UHPLC
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Q-TOF or Orbitrap

| Acquisition Mode | Data-Dependent Acquisition (DDA) |

For the trace analysis of volatile impurities or degradation products, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for the target analytes can be monitored, significantly reducing background noise and improving detection limits.

This technique is particularly useful for detecting trace amounts of volatile byproducts from the synthesis of this compound or for identifying volatile degradation products in stability studies. As with GC-MS, derivatization may be required for non-volatile components.

Quantitative Analytical Methods for In Vitro Stability and Degradation Studies

Assessing the in vitro stability of this compound is critical for its early-stage development. These studies typically involve incubating the compound in various biological matrices, such as phosphate-buffered saline (PBS), plasma, or liver microsomes, and monitoring its concentration over time. acs.org

A validated quantitative LC-MS/MS method is the preferred technique for these studies due to its high sensitivity and specificity, allowing for the accurate measurement of the parent compound even in complex biological matrices. The rate of degradation can be determined by plotting the natural logarithm of the compound's concentration against time and determining the slope of the line.

Forced degradation studies are also conducted by exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. nih.gov These studies help to identify potential degradation products and establish the degradation pathways of the molecule. The analytical methods described in the preceding sections, particularly HPLC and LC-MS/MS, are employed to separate and identify the resulting degradants. researchgate.net

Table 4: Representative Conditions for In Vitro Stability Assessment

Study Type Matrix/Condition Analytical Method Key Parameter Measured
Metabolic Stability Human Liver Microsomes LC-MS/MS Half-life (t½)
Plasma Stability Human Plasma LC-MS/MS Percent remaining over time
Aqueous Stability PBS (pH 7.4) HPLC-UV Percent remaining over time

| Forced Degradation | 0.1N HCl, 0.1N NaOH, 3% H₂O₂, Heat, UV Light | LC-MS/MS | Identification of major degradants |

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

The evolution of high-throughput screening (HTS) has become a cornerstone in modern drug discovery, enabling the rapid assessment of vast compound libraries. wikipedia.orgnih.gov For a novel scaffold such as this compound, the development of robust and sensitive screening assays is a critical first step in elucidating its biological activities and identifying potential therapeutic applications. Spectrophotometric and fluorometric assays are particularly well-suited for HTS due to their sensitivity, adaptability to miniaturized formats (e.g., 384- and 1536-well plates), and amenability to automation. nih.govnih.govresearchgate.net The development of such assays for this compound would hinge on the compound's intrinsic photophysical properties or its ability to modulate the activity of a target enzyme or receptor in a way that can be coupled to an optical signal. creative-enzymes.comthermofisher.com

Principles of Spectrophotometric Assays

Spectrophotometric assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds. creative-enzymes.comyoutube.com For this compound, this could be applied in several ways. If the compound itself undergoes a change in its absorption spectrum upon interacting with a target, this can be directly measured. More commonly, the assay measures the activity of an enzyme that is the target of the compound. This is achieved by using a chromogenic substrate that, when acted upon by the enzyme, produces a colored product. youtube.com The rate of color formation is proportional to enzyme activity, and potential inhibitors like this compound would cause a decrease in this rate.

The initial step in developing such an assay would be to determine the optimal wavelength for detecting the product without interference from other reaction components. creative-enzymes.com The relationship between absorbance and concentration is governed by the Beer-Lambert law, which provides a linear correlation that is crucial for quantitative measurements. youtube.com

Principles of Fluorometric Assays

Fluorometric assays offer several advantages over spectrophotometry, including significantly higher sensitivity and specificity. numberanalytics.com These assays measure the light emitted from a fluorescent molecule (fluorophore) after it has been excited by light of a shorter wavelength. nih.gov The development of a fluorometric assay for this compound could be based on several principles:

Intrinsic Fluorescence: Many heterocyclic compounds, including some indazole derivatives, exhibit intrinsic fluorescence. researchgate.netresearchgate.net If this compound possesses native fluorescence, changes in its emission spectrum (intensity, wavelength, or polarization) upon binding to a target protein could be monitored.

Fluorescent Substrates: Similar to chromogenic substrates, fluorogenic substrates can be used to measure enzyme activity. These substrates are typically non-fluorescent or have low fluorescence until they are converted into a highly fluorescent product by an enzyme. numberanalytics.com

Fluorescence Polarization (FP): FP is a powerful homogenous assay format ideal for HTS. nih.govresearchgate.net It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. youtube.com When this tracer binds to a larger molecule (e.g., a target protein), its tumbling slows dramatically, leading to a high polarization value. An FP assay could be designed where this compound competes with the fluorescent tracer for binding to the target, causing a decrease in fluorescence polarization. nih.gov

Assay Development and Optimization

The development of a robust HTS assay is a multi-step process that involves careful optimization of various parameters to ensure reliability and reproducibility.

Spectroscopic Characterization: The first step would be to characterize the absorption and emission spectra of this compound in various solvents to understand its photophysical properties and identify potential for interference or direct measurement. The polarity of the solvent can significantly influence the fluorescence properties of heterocyclic compounds. researchgate.netbeilstein-journals.org

Reagent Concentration: Key reagents, such as the target enzyme, substrate, and any coupling enzymes, must be optimized. For enzymatic assays, substrate concentrations are often kept at or near the Michaelis constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors. nih.govyoutube.com

Assay Validation: Once optimized, the assay must be validated to ensure its suitability for HTS. Key performance metrics include the Z'-factor, signal-to-noise (S/N) ratio, and signal-to-background (S/B) ratio. wikipedia.orgncsu.edumoleculardevices.com

The Z'-factor is a statistical parameter that measures the quality of an HTS assay. wikipedia.orggraphpad.com A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. nih.govassay.dev

The S/B ratio compares the mean signal of the positive control to the mean signal of the negative control. ncsu.eduresearchgate.net

The S/N ratio incorporates the standard deviation of the background signal, providing a measure of confidence in the signal. moleculardevices.comncsu.edu

The following tables present hypothetical data for the development of a fluorometric assay for this compound targeting a hypothetical kinase.

Table 1: Hypothetical Photophysical Properties of a Fluorescent Tracer for a Kinase Assay This table illustrates the kind of data that would be generated when characterizing a fluorescent probe for use in an HTS assay.

ParameterValueConditions
Excitation Maximum (λex) 485 nmPBS, pH 7.4
Emission Maximum (λem) 520 nmPBS, pH 7.4
Quantum Yield (Φ) 0.65Compared to Fluorescein standard
Molar Extinction Coefficient (ε) 75,000 M-1cm-1at 485 nm
Fluorescence Lifetime (τ) 4.1 nsTime-correlated single photon counting

Table 2: Illustrative Validation Data for a Fluorescence Polarization (FP) HTS Assay This table provides an example of assay validation metrics for a hypothetical FP-based HTS assay designed to find inhibitors of a target protein.

ParameterValueInterpretation
Assay Format 384-well plateHigh-throughput compatible
Positive Control 10 µM known inhibitorMaximum inhibition signal
Negative Control 1% DMSOMinimum inhibition signal
Signal-to-Background (S/B) Ratio 8.5Strong signal window
Z'-Factor 0.78Excellent assay quality for HTS nih.gov
Coefficient of Variation (%CV) < 10%Good reproducibility

The development of such high-quality spectrophotometric and fluorometric assays is indispensable for screening large compound decks to identify initial hits. These hits, including potentially this compound, would then proceed to more complex secondary assays and lead optimization studies. The adaptability of these optical methods ensures that they remain a primary tool in the initial stages of drug discovery research. nih.govyoutube.com

Future Directions and Emerging Research Avenues for 4,5 Dihydro 1h Benzo G Indazole 7,8 Diol

Exploration of Diversified and Sustainable Synthetic Strategies for Novel Analogues

The future synthesis of novel analogues of 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol will necessitate a move towards more diversified and sustainable chemical strategies. A key focus will be the development of greener synthetic protocols that minimize environmental impact while maximizing efficiency.

One promising avenue is the adoption of eco-friendly solvents and catalysts. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable medium for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives has been reported to be an efficient and sustainable approach, often eliminating the need for hazardous organic co-solvents or metal catalysts. nih.gov The exploration of microwave-assisted synthesis in conjunction with green solvents like PEG-400 could further expedite the generation of a diverse library of analogues. nih.gov

Moreover, modern synthetic methodologies such as C-H activation and annulation reactions, which have been successfully applied to other indazole systems, could be adapted for the benzo[g]indazole scaffold. nih.gov These methods offer an atom-economical approach to introduce a wide range of functional groups onto the core structure, enabling a thorough investigation of the structure-activity relationship (SAR). nih.gov The development of regioselective N-functionalization techniques will also be crucial, as the biological activity of indazole derivatives is often dependent on the substituent at the N1 or N2 position. rsc.org

Synthetic StrategyKey AdvantagesPotential Application for this compound Analogues
Microwave-assisted synthesis in PEG-400 Rapid reaction times, use of a recyclable and biodegradable solvent, catalyst-free conditions. nih.govEfficient and environmentally friendly production of a diverse library of analogues.
C-H Activation/Annulation High atom economy, allows for direct functionalization of the core scaffold. nih.govIntroduction of various substituents to explore the structure-activity relationship (SAR).
Regioselective N-alkylation Precise control over the position of substitution on the indazole nitrogen, which is critical for biological activity. rsc.orgSynthesis of specific N1- or N2-substituted analogues to optimize target engagement.
Metal-catalyzed cross-coupling reactions Versatile method for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgAttachment of diverse aromatic and heteroaromatic groups to the benzo[g]indazole core.

Integration of Advanced Computational Modeling for Optimized Scaffold Design and Property Prediction

Computational modeling is poised to play a pivotal role in the rational design of novel this compound analogues with optimized properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the analogues with their biological activity. scholaris.ca

Pharmacophore modeling, based on the structural information of potent analogues, can help in identifying the key chemical features essential for biological activity. labhoo.com This information is invaluable for designing new molecules with enhanced potency and selectivity. Furthermore, computational methods can be utilized to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds, thereby prioritizing the synthesis of molecules with favorable drug-like characteristics. nih.gov

Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding modes of these analogues with their potential biological targets. drugdiscoverychemistry.com This understanding at an atomic level can guide the design of next-generation compounds with improved target affinity and specificity.

Computational ApproachApplication in Drug DesignRelevance for this compound
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models to predict the biological activity of compounds based on their chemical structure. scholaris.caTo predict the potency of new analogues and guide the selection of substituents.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features required for biological activity. labhoo.comTo design novel scaffolds that retain the key interaction points with the biological target.
ADME Prediction In silico prediction of a compound's absorption, distribution, metabolism, and excretion properties. nih.govTo filter out compounds with poor pharmacokinetic profiles early in the design process.
Molecular Docking and MD Simulations Simulates the interaction between a small molecule and a protein target to predict binding affinity and mode. drugdiscoverychemistry.comTo understand how analogues bind to their target and to design modifications that enhance this interaction.

Deeper Mechanistic Insights through Biophysical Studies and Structural Biology Approaches

A fundamental understanding of the mechanism of action of this compound and its analogues is critical for their development as therapeutic agents. Biophysical techniques are essential for confirming direct target engagement and elucidating the mode of inhibition. labhoo.com

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantitatively measure the binding affinity and kinetics of the compounds with their biological targets. labhoo.comnih.govnih.gov These methods provide direct evidence of a physical interaction and can help to differentiate between specific and non-specific binding.

Structural biology approaches, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are powerful tools for determining the three-dimensional structure of the compound in complex with its target protein. nih.govconsensus.app This detailed structural information can reveal the precise binding mode, identify key intermolecular interactions, and provide invaluable insights for structure-based drug design. nih.govspringernature.com Understanding these interactions at the atomic level is crucial for designing more potent and selective inhibitors.

Development of Advanced Chemical Probes for Specific Target Elucidation and Validation

The identification and validation of the biological targets of this compound are paramount for understanding its biological function and therapeutic potential. The development of advanced chemical probes derived from this scaffold is a key strategy to achieve this.

A potent and selective analogue can be modified to create a chemical probe by incorporating a reactive group for covalent labeling of the target protein or a tag for affinity-based purification. For instance, a tetrahydroindazole-based series of compounds has been successfully developed into highly potent and selective ligands that can serve as chemical probes. labhoo.com A similar strategy could be applied to the this compound scaffold.

These chemical probes can be used in chemoproteomic studies to identify the interacting proteins in a cellular context. Once potential targets are identified, further validation experiments can be conducted to confirm their role in the observed biological effects of the parent compound.

Application of Artificial Intelligence and Machine Learning in Compound Design and Interaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogues stands to benefit significantly from these technologies. nih.govnih.govmdpi.com

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to generate predictive models. mdpi.com These models can then be used to screen virtual libraries of millions of compounds to identify novel analogues of this compound with a high probability of being active. consensus.app

Furthermore, generative AI models can be employed to design entirely new molecules based on the desired properties and the structural constraints of the benzo[g]indazole scaffold. AI can also predict the complex interactions between a compound and its biological target, as well as forecast potential off-target effects and toxicity, thereby accelerating the identification of promising drug candidates and reducing the attrition rate in later stages of drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a common approach involves reacting naphthalen-1-one derivatives with substituted hydrazines under reflux conditions. In one protocol, naphthalen-1-one (0.3 g, 1.3 mmol) and 4-methoxyphenylhydrazine hydrochloride (0.9 g, 5.2 mmol) are refluxed in ethanol with glacial acetic acid as a catalyst, followed by purification via silica gel chromatography (20% EtOAc-hexanes) . Another method uses substituted benzaldehydes and triazole precursors under similar reflux conditions, with yields optimized by controlling reaction time and solvent evaporation .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • 1H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and dihydroindazole ring protons (δ 2.5–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 260.13 g/mol for hydrobromide derivatives) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, Br percentages) .

Q. What biological activity screening methods are used for this compound?

  • Methodological Answer : Initial screening involves in vitro assays:

  • Enzyme Inhibition : Testing against cytochrome P450 isoforms (CYP1A1, CYP1B1) using fluorogenic substrates, with IC₅₀ values calculated via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine receptor binding using [³H]SCH23390) to assess agonist/antagonist activity .
  • Cytotoxicity : MTT assays in HepG2 cells to evaluate DNA adduct formation linked to carcinogenicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Yield optimization requires systematic variation of:

  • Catalysts : Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) increases cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during imidazole ring formation .
  • Temperature : Controlled microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes .
  • Workup : Gradient silica chromatography (hexanes → EtOAc) minimizes byproduct contamination .

Q. How do contradictory results in biological activity assays arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or enzyme isoforms (EPHX1 vs. EPHX2) .
  • Metabolic Instability : Rapid oxidation of the diol moiety in certain media, requiring stabilization with antioxidants (e.g., ascorbic acid) .
  • Data Interpretation : Use of multivariate analysis (PCA or PLS-DA) to distinguish assay-specific noise from true activity trends .

Q. What strategies are used to resolve ambiguities in NMR data for dihydroindazole derivatives?

  • Methodological Answer : Ambiguities arise from overlapping proton signals (e.g., aromatic vs. dihydro protons). Solutions include:

  • 2D NMR : HSQC and HMBC correlations to assign quaternary carbons and resolve coupling patterns .
  • Deuterated Solvents : CDCl₃ vs. DMSO-d₆ to shift exchangeable protons (e.g., OH groups) .
  • Variable Temperature (VT-NMR) : Heating to 60°C simplifies splitting in crowded regions .

Q. How can in vivo pharmacological effects be reconciled with in vitro data for this compound?

  • Methodological Answer : Discrepancies often arise due to pharmacokinetic factors:

  • Bioavailability : Poor solubility can be addressed via salt formation (e.g., hydrobromide derivatives) .
  • Metabolite Interference : LC-MS/MS profiling of plasma/tissue samples identifies active metabolites (e.g., sulfated or glucuronidated forms) .
  • Dose-Response Modeling : Allometric scaling from animal models (e.g., rodents) to predict human-equivalent doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.